molecular formula C9H19NO B13610150 1-(Isopropoxymethyl)cyclopentan-1-amine

1-(Isopropoxymethyl)cyclopentan-1-amine

Cat. No.: B13610150
M. Wt: 157.25 g/mol
InChI Key: PWSZLOABGSVMGM-UHFFFAOYSA-N
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Description

1-(Isopropoxymethyl)cyclopentan-1-amine is a primary amine featuring a cyclopentane ring substituted with an isopropoxymethyl group (–CH2OCH(CH3)2). It is listed in CymitQuimica’s catalog (Ref: 10-F717575) as a fine chemical, though it is currently discontinued . The molecular formula is C9H19NO (calculated molecular weight: 157.25 g/mol). Its structure combines the hydrophobic cyclopentane moiety with a branched ether-containing side chain, which may influence solubility and reactivity in pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(propan-2-yloxymethyl)cyclopentan-1-amine

InChI

InChI=1S/C9H19NO/c1-8(2)11-7-9(10)5-3-4-6-9/h8H,3-7,10H2,1-2H3

InChI Key

PWSZLOABGSVMGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isopropoxymethyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxymethyl group. This intermediate is then reacted with ammonia or an amine to introduce the amine group onto the cyclopentane ring .

Industrial Production Methods

Industrial production of 1-(Isopropoxymethyl)cyclopentan-1-amine typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(Isopropoxymethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(Isopropoxymethyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Isopropoxymethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ether vs. Amine vs. Halogen Groups

1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
  • Molecular formula : C8H20Cl2N2
  • Molecular weight : 215.17 g/mol
  • Key differences: Replaces the isopropoxymethyl group with a dimethylamino-methyl substituent (–CH2N(CH3)2).
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride
  • Molecular formula: C9H20ClNO
  • Molecular weight : 193.72 g/mol
  • Key differences: Features a linear ethoxyethyl group (–CH2CH2OCH2CH3).
1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride
  • Molecular formula: C12H18ClNO
  • Molecular weight : 227.73 g/mol
  • Such aromatic derivatives are often explored in drug discovery for receptor binding .
1-(2,5-Dichlorophenyl)cyclopentan-1-amine
  • Molecular formula : C11H13Cl2N
  • Molecular weight : 230.14 g/mol
  • Key differences : Halogenated aromatic ring (2,5-dichlorophenyl) enhances lipophilicity and metabolic stability, which is critical in agrochemicals or CNS-targeting pharmaceuticals .

Fluorinated Analogs

1-(Difluoromethyl)cyclopentan-1-amine hydrochloride
  • Molecular formula : C6H12ClF2N
  • Molecular weight : 183.62 g/mol
  • Purity : 95%
1-(Difluoromethyl)cyclopropan-1-amine
  • Molecular formula : C4H7F2N
  • Molecular weight : 107.10 g/mol
  • Key differences : Smaller cyclopropane ring increases ring strain, which can enhance reactivity in ring-opening reactions. The difluoromethyl group further modulates electronic properties .

Substituent Position and Steric Effects

1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine
  • Molecular formula : C12H16BrN
  • Molecular weight : 254.17 g/mol
  • Key differences : Bromine and methyl substituents on the aromatic ring introduce steric bulk and electron-withdrawing effects, which can slow electrophilic substitution reactions compared to aliphatic ethers .
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride
  • Molecular formula : C6H15ClN2
  • Molecular weight : 162.65 g/mol

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity/Form Source
1-(Isopropoxymethyl)cyclopentan-1-amine C9H19NO 157.25 Isopropoxymethyl Discontinued CymitQuimica
1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride C8H20Cl2N2 215.17 Dimethylamino-methyl Available American Elements
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride C9H20ClNO 193.72 Ethoxyethyl Powder, RT storage American Elements
1-(Difluoromethyl)cyclopentan-1-amine hydrochloride C6H12ClF2N 183.62 Difluoromethyl 95% Moldb
1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride C12H18ClNO 227.73 4-Methoxyphenyl Available American Elements

Research and Application Insights

  • Pharmaceutical Relevance : Aromatic derivatives (e.g., 4-methoxyphenyl, bromophenyl) are frequently used in drug discovery due to their ability to engage in π-π interactions with biological targets .
  • Fluorinated Compounds : The difluoromethyl group enhances metabolic stability and bioavailability, making such analogs valuable in medicinal chemistry .
  • Ether vs. Amine Substituents: Ethers (e.g., isopropoxymethyl) offer moderate hydrophilicity and stability, while amine derivatives (e.g., dimethylamino) increase basicity and solubility as salts .

Biological Activity

1-(Isopropoxymethyl)cyclopentan-1-amine is a cyclic amine compound that has garnered interest in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring substituted with an isopropoxymethyl group and an amine functional group. Its molecular formula is C8H17NOC_8H_{17}NO, and it has unique properties that may influence its biological activity.

PropertyValue
Molecular Weight155.23 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of 1-(Isopropoxymethyl)cyclopentan-1-amine is primarily attributed to its interaction with various molecular targets within cells. This compound may modulate the activity of specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and potential anti-inflammatory effects.

Therapeutic Potential

Research indicates that 1-(Isopropoxymethyl)cyclopentan-1-amine may have applications in several therapeutic areas:

  • Neurology : Potential use as a neuroprotective agent due to its ability to modulate neurotransmitter systems.
  • Pain Management : Investigated for analgesic properties in preclinical models.
  • Anti-inflammatory : Early studies suggest it may reduce inflammation markers in vitro.

Case Studies and Research Findings

  • Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant neuroprotection against excitotoxic damage. The results indicated a reduction in neuronal apoptosis and improved behavioral outcomes post-injury.
  • Analgesic Properties : In a pain model using rodents, 1-(Isopropoxymethyl)cyclopentan-1-amine showed efficacy comparable to standard analgesics. The study highlighted its potential as an alternative treatment for chronic pain conditions.
  • Anti-inflammatory Activity : In vitro assays revealed that the compound significantly downregulated pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects.

Table 2: Summary of Key Research Findings

Study FocusFindingsReference
NeuroprotectionReduced neuronal apoptosis
Analgesic effectsComparable efficacy to standard analgesics
Anti-inflammatory activityDownregulation of pro-inflammatory cytokines

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